1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features a unique structure combining a cyclopentyl group, a trifluoromethyl group, and an imidazo[1,2-b]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization and functionalization processes.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like organolithium compounds. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly for its ability to interact with biological targets
Agrochemicals: It is explored for its potential use in developing new pesticides and herbicides due to its unique chemical properties.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole: Similar structure but lacks the trifluoromethyl group.
1-cyclopentyl-6-chloro-1H-imidazo[1,2-b]pyrazole: Contains a chloro group instead of a trifluoromethyl group.
1-cyclopentyl-6-phenyl-1H-imidazo[1,2-b]pyrazole: Features a phenyl group in place of the trifluoromethyl group.
Uniqueness
1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in various research applications .
Properties
IUPAC Name |
1-cyclopentyl-6-(trifluoromethyl)imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3/c12-11(13,14)9-7-10-16(5-6-17(10)15-9)8-3-1-2-4-8/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUXKYMUSATXBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=CC(=N3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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